![molecular formula C18H17BrClNO4 B2926747 Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate CAS No. 338417-20-2](/img/structure/B2926747.png)
Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a compound with the CAS Number: 5445-25-0 . It has a molecular weight of 277.54 . It’s a liquid at room temperature and is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with zinc to form a zinc enolate . The resulting compound can then condense with carbonyl compounds to give β-hydroxy-esters .Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-2-(4-chlorophenyl)acetate can be represented by the formula C10H10BrClO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate” are not available, similar compounds like Ethyl bromoacetate are known to react with zinc to form a zinc enolate . This can then condense with carbonyl compounds to give β-hydroxy-esters .Physical And Chemical Properties Analysis
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a liquid at room temperature . It has a molecular weight of 277.54 and is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Chemical Synthesis and Modification
The research on related compounds focuses on the synthesis of novel organic compounds with potential applications in various fields, including materials science and medicinal chemistry. For instance, the synthesis of bromophenol derivatives with modifications has been studied for their potential as bioactive compounds (Boztaş et al., 2019). These methodologies can be applied to synthesize and modify "Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate," exploring its applications in biology or material science.
Antioxidant Properties
Studies on related bromophenols from marine algae have shown significant antioxidant activities (Li et al., 2011). This suggests that structurally similar compounds, including "Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate," could potentially be explored for their antioxidant properties, which are valuable in pharmaceutical and food industries.
Safety and Hazards
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is classified as a dangerous compound . It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314 . Precautionary statements include P301+P330+P331;P303+P361+P353;P363;P304+P340;P310;P321;P260;P264;P280;P305+P351+P338;P405;P501 .
properties
IUPAC Name |
ethyl 2-[4-bromo-2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO4/c1-3-24-17(22)11-25-18-12(8-13(19)9-16(18)23-2)10-21-15-6-4-14(20)5-7-15/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNLSOXQLYZOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.